
DL-谷氨酸-2,4,4-D3
描述
DL-Glutamic-2,4,4-D3 acid: is a deuterated form of glutamic acid, where the hydrogen atoms at positions 2, 4, and 4 are replaced with deuterium. This compound is used primarily in research settings, particularly in studies involving metabolic pathways and isotopic labeling.
科学研究应用
DL-Glutamic-2,4,4-D3 acid is widely used in scientific research due to its unique properties:
Chemistry: Used as a tracer in isotopic labeling studies to track metabolic pathways.
Biology: Employed in studies of amino acid metabolism and protein synthesis.
Medicine: Utilized in research on neurological disorders and neurotransmitter function.
Industry: Applied in the development of deuterated drugs and other specialized chemical products.
作用机制
Target of Action
DL-Glutamic-2,4,4-D3 acid, also known as 2-Aminopentanedioic acid-2,4,4-d3, is a variant of the amino acid glutamic acid . The primary targets of DL-Glutamic-2,4,4-D3 acid are the ionotropic and metabotropic glutamate receptors . These receptors play a crucial role in neural signaling transduction in the synapses, participating in cognition, learning, memory, and other physiological and pathological processes .
Mode of Action
DL-Glutamic-2,4,4-D3 acid interacts with its targets by activating both ionotropic and metabotropic glutamate receptors . The ionotropic receptors include non-NMDA (AMPA and kainate) and NMDA receptors . Free glutamic acid cannot cross the blood-brain barrier in appreciable quantities; instead, it is converted into L-glutamine, which the brain uses for fuel and protein synthesis .
Biochemical Pathways
The activation of glutamate receptors by DL-Glutamic-2,4,4-D3 acid affects various biochemical pathways. These include the pathways involved in seed germination, root architecture, pollen germination, and pollen tube growth under normal conditions . Under stress conditions, it participates in wound response, pathogen resistance, response and adaptation to abiotic stress (such as salt, cold, heat, and drought), and local stimulation (abiotic or biotic stress)-triggered long-distance signaling transduction .
Pharmacokinetics
It’s known that free glutamic acid cannot cross the blood-brain barrier in appreciable quantities . Instead, it is converted into L-glutamine, which the brain uses for fuel and protein synthesis . This conversion could impact the bioavailability of DL-Glutamic-2,4,4-D3 acid in the body.
Result of Action
The molecular and cellular effects of DL-Glutamic-2,4,4-D3 acid’s action are primarily related to its role as a neurotransmitter. It mediates neural signaling transduction in the synapses, participating in cognition, learning, memory, and other physiological and pathological processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of DL-Glutamic-2,4,4-D3 acid. For instance, in most strains of bacteria, the production of poly-γ-glutamic acid, a related compound, was found to be greater at high NaCl concentration . Additionally, the chiral separation of DL-glutamic acid can be influenced by the presence of an ultrasonic field . .
生化分析
Biochemical Properties
DL-Glutamic-2,4,4-D3 acid plays a crucial role in several biochemical reactions. It interacts with enzymes such as glutamate dehydrogenase, which catalyzes the oxidative deamination of glutamate to α-ketoglutarate. This interaction is essential for the Krebs cycle, where α-ketoglutarate is a key intermediate. Additionally, DL-Glutamic-2,4,4-D3 acid is involved in the synthesis of glutathione, an important antioxidant, through its interaction with glutamate-cysteine ligase. These interactions highlight the compound’s role in cellular metabolism and redox balance .
Cellular Effects
DL-Glutamic-2,4,4-D3 acid influences various cellular processes. It is a critical neurotransmitter in the central nervous system, where it activates ionotropic and metabotropic glutamate receptors, affecting cell signaling pathways. This activation can lead to changes in gene expression and cellular metabolism. In addition, DL-Glutamic-2,4,4-D3 acid is involved in the synthesis of other amino acids and neurotransmitters, impacting overall cellular function .
Molecular Mechanism
At the molecular level, DL-Glutamic-2,4,4-D3 acid exerts its effects through binding interactions with specific receptors and enzymes. For instance, it binds to NMDA and AMPA receptors in the brain, modulating synaptic transmission and plasticity. The compound also acts as a substrate for enzymes like glutamate dehydrogenase, facilitating the conversion of glutamate to α-ketoglutarate. These interactions are crucial for maintaining cellular energy balance and neurotransmitter synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of DL-Glutamic-2,4,4-D3 acid can vary over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods or under extreme conditions. Long-term studies have shown that DL-Glutamic-2,4,4-D3 acid can influence cellular function, with potential changes in metabolic flux and gene expression observed in both in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of DL-Glutamic-2,4,4-D3 acid in animal models are dose-dependent. At lower doses, the compound supports normal metabolic functions and neurotransmitter synthesis. At higher doses, it can lead to toxic effects, including neurotoxicity and disruptions in cellular metabolism. These adverse effects highlight the importance of careful dosage regulation in experimental settings .
Metabolic Pathways
DL-Glutamic-2,4,4-D3 acid is involved in several metabolic pathways. It participates in the Krebs cycle through its conversion to α-ketoglutarate by glutamate dehydrogenase. Additionally, it is a precursor for the synthesis of glutathione and other amino acids, such as proline and arginine. These pathways are essential for maintaining cellular redox balance and supporting various biosynthetic processes .
Transport and Distribution
Within cells and tissues, DL-Glutamic-2,4,4-D3 acid is transported and distributed through specific transporters and binding proteins. It is taken up by excitatory amino acid transporters (EAATs) in neurons and glial cells, facilitating its role in neurotransmission. The compound’s distribution is influenced by its interactions with these transporters, affecting its localization and accumulation in different cellular compartments .
Subcellular Localization
DL-Glutamic-2,4,4-D3 acid is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity in these compartments is crucial for energy production and neurotransmitter synthesis. Post-translational modifications, such as phosphorylation, can influence the compound’s targeting and function within specific organelles, further modulating its biochemical effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of DL-Glutamic-2,4,4-D3 acid typically involves the incorporation of deuterium into the glutamic acid molecule. One common method is the catalytic exchange of hydrogen with deuterium in the presence of a deuterium source such as deuterium oxide (D2O). The reaction conditions often include elevated temperatures and the use of a catalyst like palladium on carbon (Pd/C).
Industrial Production Methods: Industrial production of DL-Glutamic-2,4,4-D3 acid follows similar principles but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to ensure efficient and high-yield deuteration. The product is then purified through crystallization or chromatography techniques to achieve the desired purity levels.
化学反应分析
Types of Reactions: DL-Glutamic-2,4,4-D3 acid can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding keto acids.
Reduction: It can be reduced to form corresponding amino alcohols.
Substitution: It can participate in substitution reactions where the amino group is replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as acyl chlorides and anhydrides are used for substitution reactions.
Major Products:
Oxidation: Formation of 2-oxoglutaric acid.
Reduction: Formation of 2-amino-4-hydroxybutyric acid.
Substitution: Formation of N-acyl derivatives.
相似化合物的比较
L-Glutamic-2,4,4-D3 acid: The L-isomer of the compound, which has similar applications but different stereochemistry.
DL-Glutamic acid: The non-deuterated form, commonly found in biological systems.
L-Glutamic acid: The L-isomer of the non-deuterated form, essential in protein synthesis and neurotransmission.
Uniqueness: DL-Glutamic-2,4,4-D3 acid is unique due to its deuterium content, which provides distinct advantages in research applications, such as enhanced stability and the ability to trace metabolic pathways with high precision.
属性
IUPAC Name |
2-amino-2,4,4-trideuteriopentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/i2D2,3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUUTDBJXJRKMK-UHVFUKFASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC([2H])(C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Methyl-4-[2-(4-piperidinyl)ethyl]piperazine dihydrochloride](/img/structure/B1456348.png)
![[(6-Chloro-4-trifluoromethyl-pyridin-2-yl)amino]-acetic acid ethyl ester](/img/structure/B1456349.png)
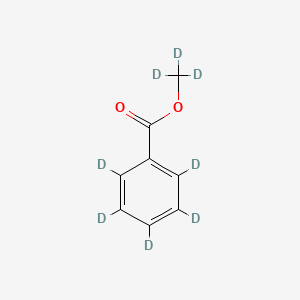
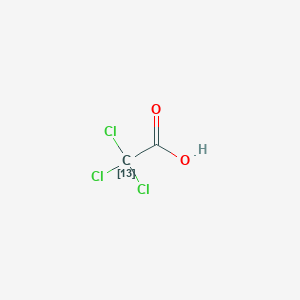
![(1S,4S)-2-cyclopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B1456356.png)

![2,6-dibromo-4,8-dihexylthieno[2,3-f][1]benzothiole](/img/structure/B1456360.png)
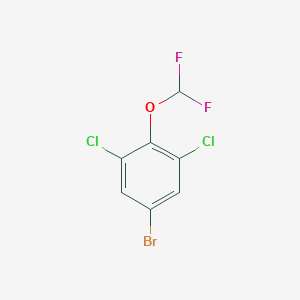


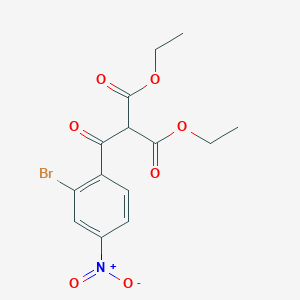
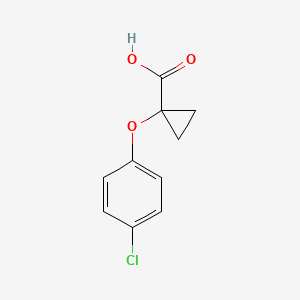
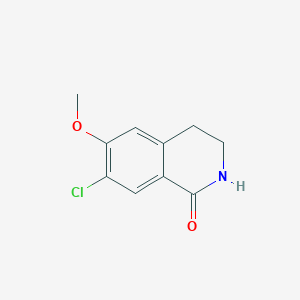
![2-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine hydrochloride](/img/structure/B1456368.png)
